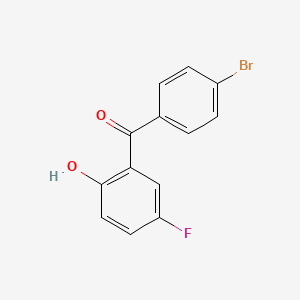
4'-Bromo-5-fluoro-2-hydroxybenzophenone
Overview
Description
4’-Bromo-5-fluoro-2-hydroxybenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Bromo-5-fluoro-2-hydroxybenzophenone can be synthesized through several synthetic routes. One common method involves the use of p-bromophenyl benzoate as a starting material. . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-5-fluoro-2-hydroxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-5-fluoro-2-hydroxybenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 4’-Bromo-5-fluoro-2-hydroxybenzophenone include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of 4’-Bromo-5-fluoro-2-hydroxybenzophenone depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
4’-Bromo-5-fluoro-2-hydroxybenzophenone has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Medicine: Research into its potential therapeutic applications, such as its use in the development of new pharmaceuticals, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-5-fluoro-2-hydroxybenzophenone involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is subject to ongoing research and may involve complex biochemical interactions .
Comparison with Similar Compounds
4’-Bromo-5-fluoro-2-hydroxybenzophenone can be compared with other similar compounds, such as:
4-Bromo-5-fluoro-2-hydroxybenzaldehyde: This compound has a similar structure but differs in the presence of an aldehyde group instead of a ketone group.
5-Bromo-2-hydroxybenzophenone: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.
The uniqueness of 4’-Bromo-5-fluoro-2-hydroxybenzophenone lies in its specific combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(4-bromophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUWDAGZZILEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















